2-Acetamido-3-methoxypropanoic acid

Descripción general

Descripción

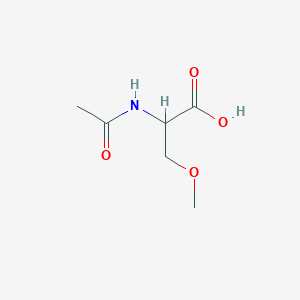

2-Acetamido-3-methoxypropanoic acid is an organic compound with the molecular formula C6H11NO4 and a molecular weight of 161.16 g/mol It is a derivative of propanoic acid, featuring an acetamido group and a methoxy group attached to the carbon chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-3-methoxypropanoic acid can be achieved through several methods. One common approach involves the esterification of D-serine, followed by acetylation and methylation steps . The process typically involves the following steps:

Esterification: D-serine is esterified to form D-serine methyl ester.

Acetylation: The ester is then treated with acetic anhydride in the presence of a solvent such as dichloromethane to yield 2-acetamido-3-hydroxypropanoic acid.

Methylation: The hydroxy group is methylated using methyl iodide in the presence of silver oxide and acetonitrile to produce this compound.

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

2-Acetamido-3-methoxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, 2-acetamido-3-methoxypropanoic acid serves as a building block for synthesizing more complex molecules. It acts as a reagent in various chemical reactions, facilitating the development of new compounds with unique properties.

Biology

The compound is studied for its role in biological processes, particularly its interaction with neurotransmitter systems. It is recognized as a direct agonist of N-Methyl-D-aspartate receptors (NMDARs) , which are crucial for synaptic plasticity and memory function. This interaction enhances glutamate activity, making it significant for cognitive functions .

Medical Applications

Research is ongoing to explore the therapeutic potential of this compound in treating neurological disorders. Notable findings include:

- Anticonvulsant Properties : In animal models, the compound has shown efficacy in reducing seizure activity. For instance, in studies involving mice and rats, it demonstrated protective effects against seizures with effective doses ranging from 10 mg/kg to 15 mg/kg .

- Neuroprotection : Its ability to penetrate the blood-brain barrier positions it as a candidate for neuroprotective therapies, potentially aiding conditions like epilepsy and neuropathic pain .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals. Its unique functional groups allow it to serve as an intermediate in synthesizing other compounds, particularly those involved in pharmaceutical formulations .

Case Studies

Several case studies highlight the compound's applications:

- Seizure Models : A study assessed the anticonvulsant effects of derivatives of this compound in various seizure models. Results indicated significant reductions in seizure frequency and severity .

- Pain Management : Research demonstrated that derivatives could alleviate pain responses in models of acute and chronic inflammation, suggesting potential for developing new analgesics .

Mecanismo De Acción

The mechanism of action of 2-acetamido-3-methoxypropanoic acid depends on its specific application. In biochemical pathways, it may act as a substrate or inhibitor of enzymes, influencing various metabolic processes. The molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparación Con Compuestos Similares

Similar Compounds

Lacosamide: An anticonvulsant drug with a similar structure, used in the treatment of epilepsy.

2-Acetamido-3-hydroxypropanoic acid: A precursor in the synthesis of 2-acetamido-3-methoxypropanoic acid.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties

Actividad Biológica

2-Acetamido-3-methoxypropanoic acid (also known as (2R)-2-acetamido-3-methoxypropanoic acid) is an amino acid derivative with notable biological activities. This compound, with the molecular formula C₆H₁₁NO₄ and a molecular weight of 161.16 g/mol, has garnered interest due to its potential roles in neurotransmission and neuroprotection, particularly through interactions with glutamate receptors.

Chemical Structure and Properties

The structure of this compound features:

- Acetamido Group : Contributes to its solubility and biological activity.

- Methoxy Group : Enhances stability and reactivity, influencing its interactions with biological molecules.

Research indicates that this compound may act as a precursor to biologically active molecules, particularly in the context of neurotransmitter systems. Its interactions with N-methyl-D-aspartate (NMDA) receptors suggest a role in synaptic plasticity and cognitive functions, which are critical for memory and learning processes.

Neuroprotective Effects

Studies have shown that derivatives of this compound can provide neuroprotective effects. For instance, compounds derived from this acid have demonstrated efficacy in models of epilepsy and pain management:

- Anticonvulsant Activity : In various seizure tests, derivatives exhibited significant protective effects with effective doses (ED50) ranging from 10 mg/kg to 15 mg/kg in animal models .

- Pain Modulation : In models of mechanical allodynia and formalin-induced pain, these compounds reduced pain responses significantly, indicating their potential as analgesics .

Interaction with Glutamate Receptors

The compound's interaction with glutamate receptors is crucial for its biological activity:

- NMDA Receptor Modulation : It enhances the binding of D-serine to NMDA receptors, which is essential for various neural functions including learning and memory .

Case Studies

Several studies highlight the compound's potential therapeutic applications:

- Seizure Models : In a study involving mice, the compound showed a protective effect against seizures induced by maximal electroshock (MES), demonstrating its anticonvulsant properties .

- Pain Response Studies : In rat models, treatment with derivatives of this compound led to a significant reduction in pain responses during both acute and chronic phases of inflammation .

Comparative Analysis

To further understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains acetamido and methoxy groups | Neuroprotective, NMDA receptor interaction |

| D-serine | Natural amino acid derivative | Modulates NMDA receptors, critical for memory |

| Lacosamide | Benzyl-substituted derivative | Anticonvulsant for epilepsy; pain relief |

Propiedades

IUPAC Name |

2-acetamido-3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNGNSKFWTZCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596465 | |

| Record name | N-Acetyl-O-methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98632-99-6 | |

| Record name | N-Acetyl-O-methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.